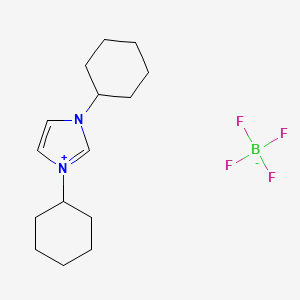

1,3-Dicyclohexyl-1H-imidazol-3-ium tetrafluoroborate

描述

The exact mass of the compound 1,3-Dicyclohexylimidazolium Tetrafluoroborate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

1,3-dicyclohexylimidazol-1-ium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N2.BF4/c1-3-7-14(8-4-1)16-11-12-17(13-16)15-9-5-2-6-10-15;2-1(3,4)5/h11-15H,1-10H2;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQHXJIHJFMBBQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.C1CCC(CC1)N2C=C[N+](=C2)C3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25BF4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40584798 | |

| Record name | 1,3-Dicyclohexyl-1H-imidazol-3-ium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

286014-38-8 | |

| Record name | 1,3-Dicyclohexyl-1H-imidazol-3-ium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Dicyclohexyl-1H-imidazol-3-ium tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1,3-Dicyclohexyl-1H-imidazol-3-ium tetrafluoroborate synthesis protocol

An In-Depth Technical Guide to the Synthesis of 1,3-Dicyclohexyl-1H-imidazol-3-ium Tetrafluoroborate

Authored by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive, technically detailed protocol for the synthesis of this compound, a crucial precursor to N-heterocyclic carbenes (NHCs) widely utilized in organocatalysis and coordination chemistry. We delve into the underlying reaction mechanism, provide a validated step-by-step experimental procedure, outline critical safety protocols, and discuss characterization and purification techniques. This document is intended for researchers, chemists, and drug development professionals seeking a reliable and well-understood methodology for preparing this important compound.

Introduction and Significance

This compound (ICy·HBF₄) is an imidazolium salt that serves as a stable, crystalline precursor to the N-heterocyclic carbene (NHC) known as ICy.[1] NHCs are a class of persistent carbenes that have revolutionized the field of catalysis due to their strong σ-donating and moderate π-accepting properties, making them effective ligands for a wide range of transition metals. The dicyclohexyl substituents provide significant steric bulk, which is often crucial for enhancing catalytic activity and selectivity. The tetrafluoroborate anion (BF₄⁻) is a non-coordinating anion, which ensures the cationic imidazolium core remains highly reactive for its intended purpose. The synthesis detailed herein is a robust one-pot condensation reaction, valued for its efficiency and straightforward execution.[1]

Synthetic Overview and Reaction Mechanism

The most efficient and common method for preparing this compound is a one-pot condensation reaction.[1] This approach involves the reaction of glyoxal, two equivalents of cyclohexylamine, and paraformaldehyde in the presence of tetrafluoroboric acid (HBF₄).[1]

Overall Reaction Scheme

The reaction proceeds as follows:

2 C₆H₁₁NH₂ (Cyclohexylamine) + (CHO)₂ (Glyoxal) + (CH₂O)n (Paraformaldehyde) + HBF₄ (Tetrafluoroboric Acid) → [C₁₅H₂₅N₂]⁺[BF₄]⁻ (ICy·HBF₄) + 3 H₂O

Mechanistic Pathway

The reaction mechanism can be understood in two primary stages:

-

Formation of the N,N'-Dicyclohexylethylenediimine Intermediate: Initially, two molecules of cyclohexylamine condense with one molecule of glyoxal. This is a classic imine formation reaction where the amine nucleophilically attacks the carbonyl carbons of glyoxal, followed by dehydration to yield the diimine intermediate.

-

Cyclization with Formaldehyde and Acid: The diimine intermediate then reacts with formaldehyde (generated from the depolymerization of paraformaldehyde) and tetrafluoroboric acid. The formaldehyde acts as a one-carbon electrophile, bridging the two nitrogen atoms of the diimine. The strong acid, HBF₄, protonates the intermediate and facilitates the final cyclization and dehydration steps, leading to the formation of the stable imidazolium ring. The tetrafluoroborate anion serves as the counter-ion for the resulting cationic product.

Caption: High-level workflow for the synthesis of ICy·HBF₄.

Detailed Experimental Protocol

This protocol is adapted from a well-established procedure and has been validated for its reliability.[1][2]

Reagents and Materials

| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | Quantity | CAS Number | Notes |

| Cyclohexylamine | C₆H₁₃N | 99.17 | 19.84 g (200 mmol) | 108-91-8 | Corrosive, flammable liquid. Handle in a fume hood. |

| Glyoxal (40% aq. solution) | C₂H₂O₂ | 58.04 | 29.02 g (200 mmol) | 107-22-2 | Store refrigerated. Irritant. |

| Paraformaldehyde | (CH₂O)n | 30.03 (per CH₂O) | 6.01 g (200 mmol) | 30525-89-4 | Toxic by inhalation and ingestion. |

| Tetrafluoroboric acid (48% aq.) | HBF₄ | 87.81 | 49.4 g (250 mmol) | 16872-11-0 | Highly Corrosive. Causes severe burns.[3][4] |

| Toluene | C₇H₈ | 92.14 | 200 mL | 108-88-3 | Flammable solvent. |

| Dichloromethane | CH₂Cl₂ | 84.93 | ~300 mL | 75-09-2 | Volatile. Used for extraction. |

| Isopropanol | C₃H₈O | 60.10 | As needed | 67-63-0 | Used for recrystallization. |

| Magnesium Sulfate (anhydrous) | MgSO₄ | 120.37 | As needed | 7487-88-9 | Drying agent. |

Equipment

-

1 L three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice/water bath

-

Heating mantle with temperature controller

-

Condenser

-

Separatory funnel

-

Büchner funnel and filtration flask

-

Rotary evaporator

Step-by-Step Synthesis Procedure

-

Initial Setup and Cooling: Equip a 1 L three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a stopper. Place the flask in an ice/water bath to cool.

-

Charge Reagents: To the flask, add toluene (200 mL), cyclohexylamine (19.84 g, 200 mmol), and the 40% aqueous glyoxal solution (29.02 g, 200 mmol).

-

Acid Addition (CAUTION): Slowly add the 48% aqueous tetrafluoroboric acid (49.4 g, 250 mmol) to the stirred solution via the dropping funnel over 30-45 minutes. Causality: This is a highly exothermic reaction. Slow, dropwise addition while cooling is critical to control the reaction temperature and prevent dangerous boiling or side reactions.

-

Addition of Paraformaldehyde: Once the acid addition is complete, add the paraformaldehyde (6.01 g, 200 mmol) to the mixture in one portion.

-

Reaction Heating: Remove the ice bath and replace it with a heating mantle. Fit the flask with a condenser and heat the mixture to 50 °C. Maintain this temperature and stir overnight (12-16 hours). Causality: Heating is required to depolymerize the paraformaldehyde into reactive formaldehyde and to drive the cyclization and dehydration steps to completion.

-

Work-up - Phase Separation: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel. Two phases will be present. Separate the lower, orange-colored aqueous phase and discard the upper toluene layer.

-

Extraction: Extract the aqueous phase three times with 100 mL portions of dichloromethane. Causality: The product has significant solubility in dichloromethane, allowing it to be efficiently extracted from the aqueous phase, leaving behind inorganic salts and other water-soluble impurities.

-

Drying and Solvent Removal: Combine the organic layers and dry them over anhydrous magnesium sulfate. Filter off the drying agent and remove the dichloromethane using a rotary evaporator. This will yield a beige, crude solid.

-

Purification by Recrystallization: Recrystallize the crude residue from hot isopropanol. Dissolve the solid in a minimal amount of boiling isopropanol, then allow it to cool slowly to room temperature, and finally in an ice bath to maximize crystal formation. Causality: Recrystallization is a highly effective method for purifying solid compounds.[5] The desired product is less soluble in cold isopropanol than the impurities, allowing it to crystallize out in a pure form.

-

Final Product Isolation: Collect the resulting white needles by vacuum filtration through a Büchner funnel, wash with a small amount of cold isopropanol, and dry under high vacuum. A typical yield is around 24 g (75%).[2]

Product Characterization

Verifying the identity and purity of the synthesized this compound is essential.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₅BF₄N₂ | [6][7] |

| Molecular Weight | 320.18 g/mol | [6][7] |

| Appearance | White to off-white crystalline solid | [8] |

| Melting Point | 171-175 °C | [7][9] |

NMR Spectroscopy

NMR is the primary method for structural confirmation. The following are typical chemical shifts.

| Nucleus | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H NMR | CDCl₃ | ~8.8-9.0 | s | N-CH-N (imidazolium proton) |

| ~7.2-7.4 | s | N-CH=CH-N (backbone protons) | ||

| ~4.2-4.4 | m | N-CH (cyclohexyl methine) | ||

| ~1.2-2.2 | m | Cyclohexyl CH₂ protons | ||

| ¹³C NMR | CDCl₃ | ~135-137 | N-CH-N | |

| ~122-124 | N-CH=CH-N | |||

| ~60-62 | N-CH (cyclohexyl methine) | |||

| ~24-34 | Cyclohexyl CH₂ carbons |

Safety and Hazard Management

The synthesis of ICy·HBF₄ involves several hazardous materials. Strict adherence to safety protocols is mandatory.

Caption: Essential safety considerations for the synthesis.

Reagent-Specific Hazards

| Reagent | GHS Hazard Statements | Key Precautions |

| Tetrafluoroboric Acid | H314: Causes severe skin burns and eye damage.[3][4] | EXTREMELY CORROSIVE. Always wear a face shield, heavy-duty gloves, and a lab coat. Handle only in a chemical fume hood. Have calcium gluconate gel available as a first aid measure for potential HF exposure from decomposition.[10] |

| Cyclohexylamine | H302, H311, H314, H332 | Corrosive and toxic. Avoid skin contact and inhalation. Work in a well-ventilated fume hood. |

| Product (ICy·HBF₄) | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[6][7] | Avoid inhaling dust. Wear gloves and eye protection when handling the solid product. |

| Toluene & Dichloromethane | Flammable (Toluene), Suspected Carcinogen (DCM) | Use in a fume hood away from ignition sources. Minimize inhalation and skin contact. |

Emergency Procedures

-

Skin Contact: For acid burns, immediately flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[3][4] Remove contaminated clothing.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[11]

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.

-

Spills: Neutralize acid spills with sodium bicarbonate before cleanup. Absorb solvent spills with an inert material (e.g., vermiculite) and dispose of as hazardous waste.

Troubleshooting

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Yield | Incomplete reaction; loss during extraction or recrystallization. | Ensure reaction runs for the full duration at the correct temperature. Perform extractions thoroughly. Use a minimal amount of hot solvent for recrystallization to avoid product loss. |

| Oily Product / Fails to Crystallize | Presence of impurities (e.g., residual solvent, starting materials). | Re-dissolve the crude product in dichloromethane, wash with a small amount of water, re-dry the organic layer, and attempt recrystallization again. A different recrystallization solvent (e.g., ethyl acetate/hexanes) could be explored. |

| Colored Product (Yellow/Brown) | Impurities from side reactions. | Treatment with activated charcoal during the recrystallization step can sometimes remove colored impurities.[5] However, a properly executed reaction should yield a white product. |

| Incomplete Anion Exchange | (If starting from a halide salt) Insufficient reaction time or stoichiometry. | This protocol avoids this by using HBF₄ directly. If performing an anion exchange from a chloride salt, ensure the correct stoichiometry of the tetrafluoroborate source (e.g., NaBF₄) and adequate reaction time.[12] |

References

- 1. Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. fishersci.fi [fishersci.fi]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C15H25BF4N2 | CID 16218169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1,3-Dicyclohexylimidazolium 97 286014-38-8 [sigmaaldrich.com]

- 8. chemimpex.com [chemimpex.com]

- 9. chemwhat.com [chemwhat.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. iolitec.de [iolitec.de]

- 12. rsc.org [rsc.org]

physicochemical properties of 1,3-Dicyclohexyl-1H-imidazol-3-ium tetrafluoroborate

An In-depth Technical Guide to 1,3-Dicyclohexyl-1H-imidazol-3-ium Tetrafluoroborate

Introduction: Unveiling a Versatile Ionic Liquid

This compound, often abbreviated as [DCyIM][BF4], is a notable member of the ionic liquid family. These salts, which are liquid at or near room temperature, have garnered significant attention as "designer solvents" due to their unique and tunable properties. [DCyIM][BF4] is characterized by an imidazolium cation, where two cyclohexyl groups are attached to the nitrogen atoms, and a tetrafluoroborate anion.[1] This specific structure, particularly the bulky cyclohexyl groups, imparts a high degree of lipophilicity and steric hindrance, which in turn influences its solubility and interactions with other substances.[1] Its favorable characteristics, such as low volatility, excellent thermal stability, and ionic conductivity, make it a valuable compound in a wide array of research and industrial settings.[1][2] This guide provides a comprehensive overview of its physicochemical properties, synthesis, applications, and safety protocols, tailored for professionals in research and drug development.

Core Physicochemical Properties

The utility of this compound in various scientific domains is a direct consequence of its distinct physical and chemical characteristics.

| Property | Value | Source(s) |

| Molecular Formula | C15H25BF4N2 | [2][3] |

| Molecular Weight | 320.18 g/mol | [2][3] |

| CAS Number | 286014-38-8 | [2][3] |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | 171 - 176 °C | [2] |

| Purity | ≥97% | |

| Topological Polar Surface Area | 8.8 Ų | [3][4] |

| Rotatable Bond Count | 2 | [4][5] |

Structural and Thermal Profile

Electrochemical Characteristics

Ionic liquids are of great interest in electrochemistry due to their ionic conductivity and wide electrochemical windows.[7][8] this compound is utilized as an electrolyte in electrochemical systems like lithium-ion batteries and supercapacitors.[1][2] Its ionic nature facilitates the movement of charge, which is crucial for the performance of these energy storage devices.[2] The tetrafluoroborate anion is known for its strong ionic character, which contributes to the overall stability of the compound in electrochemical applications.[1]

Synthesis and Characterization: A Methodological Overview

The synthesis of imidazolium-based ionic liquids can be approached through various methods. A common route involves a two-step process: the quaternization of an N-substituted imidazole followed by anion exchange. For this compound, a plausible synthesis involves the reaction of 1-cyclohexylimidazole with a cyclohexyl halide to form the 1,3-dicyclohexylimidazolium halide, followed by a metathesis reaction with a tetrafluoroborate salt, such as sodium tetrafluoroborate.

A more contemporary and environmentally friendly approach is mechanochemical synthesis, which involves grinding the reactants together in a ball mill. This solvent-free method can lead to high yields and reduced waste.

Illustrative Mechanochemical Synthesis Workflow

Caption: General workflow for mechanochemical synthesis.

Characterization Protocols

To confirm the identity and purity of the synthesized this compound, a suite of analytical techniques is employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To identify the protons on the imidazolium ring and the cyclohexyl groups. The chemical shifts and coupling patterns provide definitive structural information.

-

¹³C NMR: To identify all unique carbon atoms in the molecule.

-

¹⁹F and ¹¹B NMR: To confirm the presence and integrity of the tetrafluoroborate anion.

-

-

Mass Spectrometry (MS): To determine the mass-to-charge ratio of the cation ([DCyIM]⁺) and confirm the overall molecular weight.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups present in the molecule.

-

Thermal Analysis (TGA/DSC):

-

Thermogravimetric Analysis (TGA): To determine the thermal stability and decomposition temperature of the ionic liquid.[6]

-

Differential Scanning Calorimetry (DSC): To determine the melting point and identify any other phase transitions.

-

-

X-ray Crystallography: To determine the precise three-dimensional arrangement of atoms and ions in the crystal lattice for the solid state.[9][10]

Key Applications in Research and Development

The unique properties of this compound make it a versatile tool in several scientific fields.

Catalysis

This compound is utilized as a catalyst, particularly as an N-heterocyclic carbene (NHC) precursor, in organic synthesis.[2] NHCs are potent organocatalysts and ligands for transition metals. For instance, it has been used as an organocatalyst in catalytic boron conjugate additions to unsaturated carbonyls.

Green Chemistry

As an ionic liquid, it serves as an environmentally benign alternative to volatile organic solvents in various chemical reactions.[2] Its negligible vapor pressure reduces air pollution and exposure risks for researchers.[6] Furthermore, its ionic nature can enhance the solubility of both polar and non-polar compounds, potentially improving reaction yields and efficiency.[2]

Electrochemistry and Energy Storage

Its role as an electrolyte in lithium-ion batteries and supercapacitors is a significant application.[2] The ionic conductivity and wide electrochemical window of imidazolium-based ionic liquids are advantageous for these devices.[2][7]

Materials Science and Pharmaceuticals

This compound is recognized for its ability to stabilize reactive intermediates.[2] This property is valuable in the development of novel materials and in the synthesis of complex pharmaceutical compounds.[2] Its biocompatible properties also suggest potential for use in medical applications, such as drug delivery systems.[2]

Safety, Handling, and Storage

Adherence to safety protocols is paramount when working with any chemical substance.

Hazard Identification

According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

The signal word for this compound is "Warning".

Recommended Safety Workflow

Caption: Recommended safety and emergency workflow.

Precautionary Measures and Storage

-

Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and a dust mask (type N95 or equivalent).

-

Handling: Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling. Use only outdoors or in a well-ventilated area.

-

First Aid:

-

Skin Contact: Wash with plenty of soap and water. If irritation occurs, seek medical advice.[11]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[11]

-

Inhalation: Remove person to fresh air and keep comfortable for breathing.

-

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Store at room temperature.[2]

Conclusion and Future Outlook

This compound stands out as a highly versatile and stable ionic liquid. Its unique combination of thermal stability, electrochemical properties, and catalytic potential makes it a compound of significant interest for researchers, scientists, and drug development professionals. As the demand for greener and more efficient chemical processes grows, the applications of such "designer solvents" are expected to expand, paving the way for innovations in catalysis, energy storage, and materials science. Further research into its toxicological profile and biodegradability will be crucial for its broader industrial adoption.

References

- 1. CAS 286014-38-8: 1,3-dicyclohexyl-1H-imidazol-3-ium tetraf… [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C15H25BF4N2 | CID 16218169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. 286014-38-8 | 1,3-Dicyclohexylimidazolium tetrafluoroborate salt | Achiral NHCs Ligands | Ambeed.com [ambeed.com]

- 6. edcc.com.cn [edcc.com.cn]

- 7. researchgate.net [researchgate.net]

- 8. 1-Ethyl-3-methylimidazolium tetrafluoroborate for electrochemistry, = 99.0 HPLC 143314-16-3 [sigmaaldrich.com]

- 9. Crystal structure of 1,3-dicyclohexyl-4,5-dimethyl-1H-imidazol-3-ium-2-carbodithioate chloroform monosolvate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Crystal Structure of 1,3-Dicyclohexyl-1H-imidazol-3-ium Tetrafluoroborate

Abstract

This technical guide provides a comprehensive overview of the synthesis and structural characteristics of 1,3-Dicyclohexyl-1H-imidazol-3-ium tetrafluoroborate, a key precursor to N-heterocyclic carbenes (NHCs). While a definitive single-crystal X-ray diffraction study for this specific salt is not publicly available at the time of this writing, this guide leverages established synthetic protocols and detailed crystallographic analysis of a closely related analogue, 1,3-dicyclohexyl-4,5-dimethyl-1H-imidazol-3-ium-2-carbodithioate, to elucidate the expected structural features. This document is intended for researchers, scientists, and professionals in drug development and catalysis, offering insights into the molecular architecture that dictates the utility of this class of compounds.

Introduction: The Significance of N-Heterocyclic Carbene Precursors

N-Heterocyclic carbenes (NHCs) have emerged as a revolutionary class of ligands in organometallic chemistry and as potent organocatalysts in their own right. Their strong σ-donating properties and tunable steric and electronic profiles have led to their widespread application in catalysis, including cross-coupling reactions, metathesis, and polymerization. The stability and reactivity of NHCs are intrinsically linked to their precursors, which are typically air-stable imidazolium salts.

The title compound, this compound, belongs to this critical class of NHC precursors. The bulky dicyclohexyl substituents on the nitrogen atoms provide significant steric hindrance, which can enhance the stability of the resulting carbene and influence the selectivity of catalytic reactions. The tetrafluoroborate anion is a common non-coordinating counter-ion, ensuring the cationic imidazolium core remains the primary reactive species upon deprotonation. Understanding the solid-state structure of these precursors is paramount, as intermolecular interactions and solid-state packing can influence their reactivity, stability, and handling properties.

Synthesis and Crystallization

The synthesis of this compound is achieved through a straightforward and efficient one-pot condensation reaction.

Experimental Protocol: Synthesis

A robust method for the preparation of 1,3-dicyclohexylimidazolium tetrafluoroborate involves the condensation of glyoxal, cyclohexylamine, and paraformaldehyde in the presence of aqueous tetrafluoroboric acid.

Step-by-Step Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add two equivalents of cyclohexylamine.

-

Addition of Reagents: Sequentially add one equivalent of glyoxal (typically as a 40% aqueous solution) and one equivalent of paraformaldehyde.

-

Acidification and Cyclization: Introduce one equivalent of aqueous tetrafluoroboric acid (HBF₄) to the stirring mixture. The acid catalyzes the cyclization and provides the tetrafluoroborate counter-ion.

-

Reaction Progression: Allow the reaction to stir at room temperature. The progress can be monitored by thin-layer chromatography (TLC).

-

Isolation and Purification: Upon completion, the product often precipitates from the reaction mixture. The solid can be collected by filtration, washed with a suitable solvent (e.g., cold diethyl ether) to remove any unreacted starting materials, and dried under vacuum.

-

Crystallization: For single-crystal growth suitable for X-ray diffraction, the purified salt can be recrystallized from a solvent system such as dichloromethane/hexane or acetonitrile/diethyl ether through slow evaporation or vapor diffusion.

Crystal Structure Analysis: A Representative Example

As of this guide's publication, a complete crystallographic dataset for this compound is not available in open-access crystallographic databases. To provide valuable structural insights, we will analyze the crystal structure of a closely related compound: 1,3-dicyclohexyl-4,5-dimethyl-1H-imidazol-3-ium-2-carbodithioate [1]. This zwitterionic compound features the same 1,3-dicyclohexyl-imidazolium core, offering a reliable model for the cation's geometry and conformation.

Crystallographic Data Summary (Proxy Structure)

The following table summarizes the crystallographic data for 1,3-dicyclohexyl-4,5-dimethyl-1H-imidazol-3-ium-2-carbodithioate chloroform monosolvate[1].

| Parameter | Value |

| Chemical Formula | C₁₈H₂₈N₂S₂·CHCl₃ |

| Formula Weight | 455.91 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.4800 (17) |

| b (Å) | 16.227 (3) |

| c (Å) | 17.263 (4) |

| β (°) | 98.78 (3) |

| Volume (ų) | 2347.6 (8) |

| Z | 4 |

| Temperature (K) | 223 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

Data sourced from Mallah et al., Acta Cryst. (2014). E70, o1227.[1]

Molecular Geometry and Conformation

The core of the cation is the planar imidazolium ring. The two cyclohexyl groups are attached to the nitrogen atoms and typically adopt a chair conformation to minimize steric strain. The orientation of the cyclohexyl rings relative to the imidazolium plane is a key structural feature. In the proxy structure, these rings are twisted out of the plane of the imidazolium ring, which is a common feature for such bulky substituents.

Key bond angles within the imidazolium ring are expected to be close to the idealized values for a five-membered aromatic ring, although minor distortions can occur due to the steric bulk of the cyclohexyl groups. The N-C-N angle, which will become the carbene center upon deprotonation, is of particular interest. In the proxy structure, this angle is reported to be 108.8(2)°[1].

// Imidazolium Ring N1 [label="N1", shape=plaintext, fontcolor="#4285F4"]; C2 [label="C2", shape=plaintext, fontcolor="#202124"]; N3 [label="N3", shape=plaintext, fontcolor="#4285F4"]; C4 [label="C4", shape=plaintext, fontcolor="#202124"]; C5 [label="C5", shape=plaintext, fontcolor="#202124"];

// Cyclohexyl groups Cy1_C1 [label="C1'", shape=plaintext, fontcolor="#34A853"]; Cy2_C1 [label="C1''", shape=plaintext, fontcolor="#34A853"];

// Anion B [label="B", shape=plaintext, fontcolor="#EA4335"]; F1 [label="F", shape=plaintext, fontcolor="#FBBC05"]; F2 [label="F", shape=plaintext, fontcolor="#FBBC05"]; F3 [label="F", shape=plaintext, fontcolor="#FBBC05"]; F4 [label="F", shape=plaintext, fontcolor="#FBBC05"];

// Edges for Imidazolium Ring N1 -- C2 -- N3 -- C4 -- C5 -- N1;

// Edges for Cyclohexyl groups N1 -- Cy1_C1 [label=" to Cyclohexyl 1"]; N3 -- Cy2_C1 [label=" to Cyclohexyl 2"];

// Edges for Tetrafluoroborate Anion (conceptual) B -- F1; B -- F2; B -- F3; B -- F4;

// Labels lab_cation [label="1,3-Dicyclohexyl-1H-imidazol-3-ium Cation", shape=plaintext, fontcolor="#202124", fontsize=12]; lab_anion [label="Tetrafluoroborate Anion", shape=plaintext, fontcolor="#202124", fontsize=12];

// Positioning (conceptual) N1 [pos="0,1!"]; C2 [pos="1,1.5!"]; N3 [pos="2,1!"]; C4 [pos="1.5,0!"]; C5 [pos="0.5,0!"]; Cy1_C1 [pos="-1,1.5!"]; Cy2_C1 [pos="3,1.5!"]; B [pos="1.5, -1.5!"]; F1 [pos="1, -2!"]; F2 [pos="2, -2!"]; F3 [pos="1.2, -1!"]; F4 [pos="1.8, -1!"]; lab_cation [pos="1,2!"]; lab_anion [pos="1.5,-2.5!"]; } dot Caption: Conceptual structure of the 1,3-Dicyclohexyl-1H-imidazol-3-ium cation and tetrafluoroborate anion.

Experimental Workflow: Single-Crystal X-ray Diffraction

The definitive method for elucidating the crystal structure of a compound is single-crystal X-ray diffraction. The following protocol outlines the typical workflow for analyzing a crystalline sample of an imidazolium salt.

Protocol: From Crystal to Structure

-

Crystal Selection and Mounting: A suitable single crystal, free of cracks and defects, is selected under a microscope. The crystal is mounted on a goniometer head, often using a cryoprotectant oil to prevent degradation and improve diffraction quality at low temperatures.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated through a series of angles. The diffracted X-rays are detected, and their intensities and positions are recorded. Data is typically collected at a low temperature (e.g., 100-150 K) to minimize thermal vibrations of the atoms.

-

Data Reduction: The raw diffraction data is processed to correct for experimental factors such as background scattering, absorption, and polarization. This yields a set of unique reflection intensities.

-

Structure Solution: The processed data is used to solve the phase problem and generate an initial electron density map. This map reveals the positions of the atoms in the unit cell.

-

Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods. This process optimizes the atomic coordinates, bond lengths, and bond angles to achieve the best possible fit between the calculated and observed diffraction patterns.

-

Validation and Analysis: The final refined structure is validated to ensure its chemical and crystallographic reasonability. The resulting data, including atomic coordinates, bond lengths, angles, and unit cell parameters, are typically deposited in a crystallographic database in the form of a Crystallographic Information File (CIF).

Implications for Catalysis and Materials Science

The structural features of this compound have direct implications for its application:

-

Steric Influence: The bulky cyclohexyl groups create a sterically demanding environment around the future carbene center. In catalysis, this can be exploited to control the access of substrates to a metal center, thereby influencing selectivity.

-

Stability: The steric bulk also protects the reactive carbene center once formed, contributing to the thermal stability of the resulting NHC-metal complexes.

-

Solubility: The cyclohexyl groups increase the lipophilicity of the cation, affecting its solubility in various organic solvents. This is a crucial parameter for its use as an ionic liquid or in homogeneous catalysis.

-

Anion Effects: The non-coordinating nature of the tetrafluoroborate anion is essential. It does not interfere with the catalytic cycle and allows for the full expression of the electronic properties of the NHC ligand.

Conclusion

This compound is a valuable and readily accessible precursor for the generation of a sterically hindered N-heterocyclic carbene. While its definitive crystal structure remains to be published, analysis of closely related compounds provides a clear and reliable picture of its expected molecular geometry. The interplay between the planar imidazolium core, the bulky and conformationally flexible cyclohexyl substituents, and the non-coordinating tetrafluoroborate anion dictates its physical and chemical properties. A thorough understanding of these structural characteristics, as outlined in this guide, is essential for the rational design of new catalysts and functional materials.

References

An In-depth Technical Guide to the Solubility of 1,3-Dicyclohexyl-1H-imidazol-3-ium tetrafluoroborate in Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of 1,3-Dicyclohexyl-1H-imidazol-3-ium tetrafluoroborate, an ionic liquid of significant interest in various chemical applications. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of its solubility, presents available data, and offers a detailed protocol for experimental solubility determination.

Introduction: Unveiling a Versatile Ionic Liquid

This compound, often abbreviated as [DCyIM][BF4], is an ionic liquid characterized by a bulky dicyclohexyl-substituted imidazolium cation and a tetrafluoroborate anion.[1][2] Its molecular structure, featuring two cyclohexyl groups, imparts significant lipophilicity and steric bulk, which in turn influences its solubility and interactions with other substances.[1][2] This compound is recognized for its thermal stability and low volatility, making it a compelling medium for organic synthesis, catalysis, and electrochemical applications.[1][3] Understanding its solubility in various organic solvents is paramount for its effective utilization in these fields.

Molecular Structure of this compound:

Caption: Molecular structure of this compound.

Theoretical Framework: The Science of Ionic Liquid Solubility

The solubility of an ionic liquid in an organic solvent is a complex interplay of intermolecular forces. Unlike conventional salts, the low melting point of ionic liquids suggests that lattice energy plays a less dominant role in their dissolution.[4] The principle of "like dissolves like" provides a foundational understanding; however, a more nuanced perspective is required for these systems.

Key factors influencing the solubility of [DCyIM][BF4] include:

-

Solvent Polarity: Polar solvents are generally more effective at solvating the charged ions of the ionic liquid. However, the bulky, nonpolar cyclohexyl groups on the cation introduce significant hydrophobic character, suggesting that solubility will be favored in solvents with a balanced polarity.

-

Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor can influence its interaction with both the cation and the anion. The tetrafluoroborate anion is a weak hydrogen bond acceptor.

-

van der Waals Forces: The large cyclohexyl groups contribute significantly to the overall van der Waals interactions between the ionic liquid and the solvent molecules. Nonpolar or weakly polar solvents that can engage in these interactions may exhibit some degree of dissolving power.

Known Solubility Data

Comprehensive quantitative solubility data for this compound across a wide range of organic solvents is not extensively reported in the public domain. However, based on available information, the following can be stated:

| Solvent | Solubility | Source |

| Methanol | Soluble | [4][6][7][8] |

| Water | 0.000992 mg/mL (Calculated) | [9] |

The calculated low solubility in water aligns with the hydrophobic nature imparted by the dicyclohexyl groups.[9] Its reported solubility in methanol, a polar protic solvent, suggests that the ionic interactions with the solvent overcome the nonpolar contributions of the cyclohexyl rings.

Experimental Protocol for Determining Solubility

To address the gap in quantitative solubility data, the following detailed experimental protocol is provided. This method, based on the isothermal shake-flask method, is a reliable approach for determining the solubility of a solid in a liquid.

Materials and Equipment

-

This compound (purity ≥ 97%)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.0001 g)

-

Vials with airtight seals (e.g., screw-cap vials with PTFE septa)

-

Thermostatically controlled shaker or incubator capable of maintaining a constant temperature (± 0.1 °C)

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Evaporative Light Scattering Detector - ELSD) or another suitable analytical technique for quantification.

-

Volumetric flasks and pipettes

Experimental Workflow

Caption: Workflow for experimental solubility determination.

Step-by-Step Methodology

-

Preparation of Supersaturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials. The "excess" should be sufficient to ensure that a solid phase remains after equilibration.

-

Add a known volume or mass of the desired organic solvent to each vial.

-

Securely seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. It is advisable to perform a preliminary experiment to determine the time required to reach a constant concentration in the liquid phase.

-

-

Phase Separation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed in the thermostat for a sufficient time (e.g., 2-4 hours) for the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately filter the withdrawn aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles. The filtration should be performed quickly to minimize temperature changes.

-

-

Quantification:

-

Accurately weigh the vial containing the filtered saturated solution to determine the mass of the solution.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted solution using a validated analytical technique (e.g., HPLC) to determine the concentration of this compound. A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Data Analysis and Reporting:

-

Calculate the solubility of the ionic liquid in the solvent, typically expressed in g/100 g of solvent, mol/L, or other appropriate units.

-

The experiment should be repeated at least in triplicate for each solvent to ensure the reproducibility of the results.

-

Report the average solubility and the standard deviation.

-

Safety and Handling

This compound is classified as a skin and eye irritant and may cause respiratory irritation.[10][11]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat when handling this compound.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust.

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[6][7][8] The compound is reported to be hygroscopic.[4][7][12]

Conclusion

While the quantitative solubility of this compound in a wide array of organic solvents is not yet exhaustively documented, this guide provides the foundational knowledge and practical methodology for researchers to obtain this critical data. Its known solubility in methanol and poor solubility in water provide initial insights into its behavior. By following the detailed experimental protocol outlined herein, scientists can systematically determine its solubility in various media, thereby enabling the informed design of experiments and processes that leverage the unique properties of this versatile ionic liquid.

References

- 1. Table 4 from The Hildebrand Solubility Parameters of Ionic Liquids—Part 2 | Semantic Scholar [semanticscholar.org]

- 2. CAS 286014-38-8: 1,3-dicyclohexyl-1H-imidazol-3-ium tetraf… [cymitquimica.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 1,3-DICYCLOHEXYL-IMIDAZOLIUM TETRAFLUOROBORATE | 286014-38-8 [amp.chemicalbook.com]

- 5. The Solubility Parameters of Ionic Liquids | MDPI [mdpi.com]

- 6. 286014-38-8 CAS MSDS (1,3-DICYCLOHEXYL-IMIDAZOLIUM TETRAFLUOROBORATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. 1,3-DICYCLOHEXYL-IMIDAZOLIUM TETRAFLUOROBORATE | 286014-38-8 [chemicalbook.com]

- 8. 1,3-DICYCLOHEXYL-IMIDAZOLIUM TETRAFLUOROBORATE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. 286014-38-8 | 1,3-Dicyclohexylimidazolium tetrafluoroborate salt | Achiral NHCs Ligands | Ambeed.com [ambeed.com]

- 10. This compound | C15H25BF4N2 | CID 16218169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 1,3-Dicyclohexylimidazolium 97 286014-38-8 [sigmaaldrich.com]

- 12. chemwhat.com [chemwhat.com]

An In-depth Technical Guide to the Thermal Stability of 1,3-Dicyclohexyl-1H-imidazol-3-ium Tetrafluoroborate

Foreword: Understanding Thermal Stability in Ionic Liquid Applications

For researchers, scientists, and professionals in drug development, the selection of appropriate solvents and catalysts is paramount to ensuring reaction efficiency, product purity, and process safety. Ionic liquids (ILs), with their unique properties such as low volatility and high thermal stability, have emerged as promising candidates in a multitude of applications.[1] Among these, 1,3-Dicyclohexyl-1H-imidazol-3-ium tetrafluoroborate stands out for its utility in organic synthesis and catalysis.[2] However, a comprehensive understanding of its thermal stability is crucial for its effective and safe implementation. This guide provides an in-depth technical exploration of the thermal behavior of this specific ionic liquid, offering both theoretical insights and practical methodologies for its assessment.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential before delving into its thermal stability.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₅BF₄N₂ | [3][4] |

| Molecular Weight | 320.18 g/mol | [2][3][4] |

| Appearance | White to off-white crystalline solid | [5] |

| Melting Point | 171-175 °C | [2][3] |

| CAS Number | 286014-38-8 | [2][3] |

The bulky cyclohexyl groups on the imidazolium cation contribute significantly to the steric hindrance and overall molecular weight, influencing its physical state and thermal properties.

The Crucial Role of Cation and Anion in Thermal Stability

The thermal stability of an ionic liquid is not an intrinsic property of a single ion but rather a result of the interplay between the cation and the anion.[6] Generally, for imidazolium-based ionic liquids, the anion plays a more significant role in determining the decomposition temperature.[6][7] However, the structure of the cation, including the nature of the alkyl substituents, also exerts a considerable influence.[6][7]

The stability of imidazolium cations generally increases with alkyl chain length, although branched chains may lead to lower stability compared to linear ones.[7] The presence of bulky, aliphatic substituents like the cyclohexyl groups in this compound is expected to confer a high degree of thermal stability due to the robust nature of the C-C and C-N bonds within these saturated rings.

The tetrafluoroborate (BF₄⁻) anion is known to impart moderate to high thermal stability to imidazolium-based ionic liquids.[8] Its stability is generally considered to be superior to that of halide anions but may be surpassed by larger, more charge-delocalized anions like bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻).

Core Mechanistic Principles of Thermal Decomposition

The primary decomposition mechanism is believed to be a single-step reaction involving the interaction between the cation and the anion.[9] This can lead to the formation of several volatile products. A plausible decomposition pathway, based on the study of [C₄C₁im]BF₄, is illustrated below.[9]

Figure 1: Plausible thermal decomposition pathway.

This proposed mechanism involves a nucleophilic attack by the fluoride from the tetrafluoroborate anion on the cyclohexyl group, leading to the formation of cyclohexene and hydrogen fluoride, with the concurrent formation of 1-cyclohexylimidazole and boron trifluoride. It is important to note that other decomposition pathways may also occur, and the exact product distribution can be influenced by experimental conditions such as the heating rate and the surrounding atmosphere.

Experimental Assessment of Thermal Stability

The thermal stability of this compound is primarily evaluated using two key thermoanalytical techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is invaluable for determining the onset of decomposition, the temperature of maximum decomposition rate, and the overall mass loss profile.

The following protocol provides a standardized methodology for the TGA of ionic liquids, ensuring reproducibility and comparability of results.

References

- 1. researchgate.net [researchgate.net]

- 2. 1,3-Dicyclohexylimidazolium 97 286014-38-8 [sigmaaldrich.com]

- 3. echemi.com [echemi.com]

- 4. This compound | C15H25BF4N2 | CID 16218169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,3-Dicyclohexylimidazolium tetrafluoroborate, 97% 1 g | Request for Quote [thermofisher.com]

- 6. mdpi.com [mdpi.com]

- 7. ajer.org [ajer.org]

- 8. researchgate.net [researchgate.net]

- 9. Making sure you're not a bot! [opus4.kobv.de]

An In-depth Technical Guide to 1,3-Dicyclohexyl-1H-imidazol-3-ium Tetrafluoroborate as an N-Heterocyclic Carbene Precursor

Introduction

In the landscape of modern synthetic chemistry, N-Heterocyclic Carbenes (NHCs) have emerged as a cornerstone, rivaling the utility of phosphine ligands in organometallic catalysis and demonstrating remarkable efficacy as organocatalysts in their own right.[1][2] These stable carbenes, particularly those derived from an imidazolium scaffold, offer a unique combination of strong σ-donation and tunable steric properties. At the heart of this chemistry are the imidazolium salts, which serve as stable, air-tolerant precursors to the highly reactive NHCs.

This guide focuses on a key member of this class: 1,3-Dicyclohexyl-1H-imidazol-3-ium tetrafluoroborate (ICy·HBF₄) . Characterized by the presence of two bulky cyclohexyl groups on the nitrogen atoms, this precursor generates the 1,3-dicyclohexylimidazol-2-ylidene (ICy) carbene. The steric hindrance imparted by the cyclohexyl moieties is crucial, influencing the stability, selectivity, and catalytic activity of the resulting metal complexes or organocatalytic intermediates. This document provides a comprehensive overview of the synthesis, properties, and application of ICy·HBF₄, with a focus on the practical aspects of generating the active ICy carbene for research and development applications.

Physicochemical Properties and Data

This compound is a white to off-white crystalline solid.[3] Its ionic nature, conferred by the imidazolium cation and the non-coordinating tetrafluoroborate anion, contributes to its thermal stability and low volatility.[3][4] The bulky cyclohexyl groups enhance its lipophilicity and play a defining role in its steric profile.[4]

Table 1: Key Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 286014-38-8 | [3][4] |

| Molecular Formula | C₁₅H₂₅BF₄N₂ | [3][4][5] |

| Molecular Weight | 320.18 g/mol | [3][5] |

| Appearance | White to off-white crystal/solid | [3] |

| Melting Point | 172 - 176 °C | [3][6] |

| Purity | Typically ≥97% | [3][7] |

| Synonyms | 1,3-Bis(cyclohexyl)imidazolium tetrafluoroborate, ICy·HBF₄ | [3][4][6] |

Synthesis of the Imidazolium Precursor (ICy·HBF₄)

Understanding the synthesis of the precursor is fundamental for researchers who may wish to prepare it in-house or understand its cost and purity basis. A highly efficient, one-pot condensation reaction provides straightforward access to symmetrical 1,3-dialkylimidazolium salts like ICy·HBF₄.[1][2]

The causality behind this specific protocol is its convergence and operational simplicity. It avoids the isolation of intermediate diimines, which is often necessary for diaryl-substituted analogues, making it a time- and resource-efficient method for alkyl-substituted precursors.[1][2]

Experimental Protocol: One-Pot Synthesis of ICy·HBF₄

This protocol is adapted from established literature procedures for symmetrical 1,3-dialkylimidazolium salts.[1][2]

-

Reaction Setup: To a round-bottom flask, add a 40% aqueous solution of glyoxal (1.0 eq.).

-

Amine Addition: Add cyclohexylamine (2.0 eq.) to the flask. The reaction is typically stirred at room temperature for a short period (e.g., 30 minutes).

-

Cyclization: Add paraformaldehyde (1.0 eq.) and a 48% aqueous solution of tetrafluoroboric acid (HBF₄) (1.0 eq.).

-

Heating: The mixture is heated (e.g., to 80-100 °C) and stirred for several hours until reaction completion is observed (monitored by TLC or LC-MS).

-

Isolation: Upon cooling, the product often precipitates. The solid can be collected by filtration, washed with a suitable solvent (e.g., cold water or diethyl ether) to remove impurities, and dried under vacuum.

Caption: One-pot synthesis of the ICy·HBF₄ precursor.

Generation of the N-Heterocyclic Carbene: 1,3-Dicyclohexylimidazol-2-ylidene (ICy)

The primary function of ICy·HBF₄ is to serve as a stable source for the active carbene, 1,3-dicyclohexylimidazol-2-ylidene (ICy). The generation is achieved through deprotonation of the acidic C2 proton of the imidazolium ring.[1][2]

Mechanistic Rationale

The proton at the C2 position (between the two nitrogen atoms) is significantly acidic due to the electron-withdrawing effect of the adjacent positively charged nitrogen atoms. A strong, non-nucleophilic base is required to deprotonate this position effectively without attacking other parts of the molecule. The choice of base is critical; weaker bases may not fully deprotonate the salt, leading to an equilibrium that disfavors the free carbene, while nucleophilic bases could lead to undesired side reactions.

Caption: Deprotonation workflow from precursor to active NHC.

Protocol: In Situ Generation of the ICy Carbene for Catalysis

This protocol is a self-validating system designed for the in situ generation of the carbene, which is immediately used in a subsequent catalytic reaction. Free carbenes are often sensitive to air and moisture, making their isolation unnecessary and often undesirable for many applications.[1][2]

Prerequisites:

-

All glassware must be oven- or flame-dried and cooled under an inert atmosphere (Nitrogen or Argon).

-

Anhydrous solvents (e.g., THF, Dioxane, Toluene) are essential.

-

The base must be handled under an inert atmosphere.

Step-by-Step Methodology:

-

Preparation: In a dried Schlenk flask under an inert atmosphere, add this compound (1.05 eq. relative to the metal catalyst).

-

Solvent Addition: Add the required volume of anhydrous solvent via syringe. Stir the suspension.

-

Base Addition: Add a strong base (1.0 eq. relative to the imidazolium salt) portion-wise at a controlled temperature (often 0 °C or room temperature). Common bases include potassium hexamethyldisilazide (KHMDS), sodium hydride (NaH), or potassium tert-butoxide (KOtBu).

-

Causality Insight: Adding the base slowly at a reduced temperature helps to control any potential exotherm and ensures smooth deprotonation. The choice of base can influence the reaction; for example, NaH produces H₂ gas as a byproduct.

-

-

Stirring/Formation: Allow the mixture to stir for 20-60 minutes. The complete deprotonation often results in a clear solution as the imidazolium salt is consumed. This solution now contains the active ICy carbene.

-

Catalyst Formation: The metal precursor (e.g., a palladium or ruthenium source) is then added to this solution to form the NHC-metal complex in situ, which is the active catalyst for the desired transformation.

Applications in Catalysis and Synthesis

The ICy carbene, generated from its tetrafluoroborate precursor, is a versatile ligand for organometallic catalysis and a competent organocatalyst.[3] Its two bulky cyclohexyl groups provide a sterically demanding environment around the metal center, which can enhance catalyst stability and influence selectivity in many reactions.

-

Cross-Coupling Reactions: As a ligand for palladium, nickel, or copper, ICy is used in various cross-coupling reactions. The steric bulk helps promote the reductive elimination step and can stabilize the low-coordinate, catalytically active species.

-

Olefin Metathesis: ICy is a component of some ruthenium-based metathesis catalysts. Its strong σ-donor character helps to stabilize the metal center throughout the catalytic cycle.

-

Ionic Liquids: The precursor salt itself can be used as an ionic liquid or an electrolyte in electrochemical systems due to its thermal stability and ionic conductivity.[3][4]

Caption: Relationship between the precursor, active carbene, and its applications.

Safety and Handling

As with all chemical reagents, proper safety protocols must be strictly followed.

-

GHS Hazard Statements: this compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5][7]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (tested according to EN 374).[8][9]

-

Handling: Handle in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust.[8][10] Avoid contact with skin and eyes.[11][12] Wash hands thoroughly after handling.[8][9]

-

Storage: Store in a tightly closed container in a cool, dry place under an inert atmosphere.[6] It is hygroscopic and should be protected from moisture.

Conclusion

This compound is more than just a stable chemical compound; it is a critical gateway to the powerful chemistry of the ICy N-heterocyclic carbene. Its straightforward synthesis, well-defined properties, and robust deprotonation protocol make it an invaluable tool for researchers in catalysis, organometallic chemistry, and materials science. By understanding the principles behind its synthesis, handling, and activation, scientists can fully leverage the unique steric and electronic properties of the ICy carbene to drive innovation in chemical synthesis.

References

- 1. BJOC - Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors [beilstein-journals.org]

- 2. Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. CAS 286014-38-8: 1,3-dicyclohexyl-1H-imidazol-3-ium tetraf… [cymitquimica.com]

- 5. This compound | C15H25BF4N2 | CID 16218169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 286014-38-8 CAS MSDS (1,3-DICYCLOHEXYL-IMIDAZOLIUM TETRAFLUOROBORATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. proionic.com [proionic.com]

- 9. carlroth.com [carlroth.com]

- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 11. fishersci.com [fishersci.com]

- 12. carlroth.com:443 [carlroth.com:443]

The Role of 1,3-Dicyclohexyl-1H-imidazol-3-ium Tetrafluoroborate as a Versatile Ionic Liquid: A Technical Guide

Abstract

This technical guide provides an in-depth exploration of 1,3-Dicyclohexyl-1H-imidazol-3-ium tetrafluoroborate, an ionic liquid of significant interest in modern chemistry. We will delve into its fundamental physicochemical properties, synthesis, and multifaceted applications, particularly in the realms of organic synthesis, catalysis, and electrochemistry. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique characteristics of this compound to enhance reaction efficiency, promote sustainable chemical practices, and innovate in material science.

Introduction: The Advent of a Stable and Versatile Ionic Liquid

This compound, often abbreviated as [DCyIM][BF4], is an ionic compound that exists as a stable ionic liquid.[1] It is characterized by an imidazolium cation functionalized with two bulky cyclohexyl groups and a tetrafluoroborate anion.[2] This unique molecular architecture bestows upon it a desirable set of properties, including excellent thermal stability, low volatility, and the ability to dissolve a wide range of polar and non-polar compounds.[1][2] These attributes position [DCyIM][BF4] as a compelling "green solvent," offering an environmentally benign alternative to conventional volatile organic solvents.[1] Beyond its role as a solvent, its utility extends to catalysis, where it can act as a catalyst itself or as a precursor to N-heterocyclic carbenes (NHCs), and in electrochemical applications due to its ionic conductivity.[1][2]

The presence of the bulky cyclohexyl groups significantly influences its physical and chemical behavior, enhancing its lipophilicity and steric bulk, which in turn affects its solubility and interactions with other chemical species.[2] This guide will systematically unpack the synthesis, properties, and applications of this versatile compound, providing both theoretical understanding and practical, actionable protocols.

Physicochemical Properties: A Quantitative Overview

The utility of this compound in various applications is a direct consequence of its distinct physical and chemical properties. A summary of its key characteristics is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₂₅BF₄N₂ | [1][3] |

| Molecular Weight | 320.18 g/mol | [1][3] |

| Appearance | White to off-white crystalline solid | [1][4] |

| Melting Point | 171 - 176 °C | [1][4] |

| Purity | ≥ 97% | |

| Solubility | Soluble in Methanol | [4][5] |

| Thermal Stability | High thermal stability, low volatility | [1][2] |

The high melting point indicates that while it is termed an "ionic liquid," it is solid at room temperature and is often used in its molten state or dissolved in a suitable solvent. Its high thermal stability is a significant advantage, allowing for its use in reactions requiring elevated temperatures without the risk of decomposition.[1][6]

Synthesis of this compound: A Streamlined Approach

A straightforward and efficient one-pot synthesis method has been developed for the preparation of 1,3-dicyclohexylimidazolium tetrafluoroborate.[7] This procedure offers a significant improvement over multi-step methods, making the compound more accessible for research and industrial applications.

Experimental Protocol: One-Pot Synthesis

This protocol is adapted from a literature procedure for the synthesis of 1,3-dicyclohexylimidazolium tetrafluoroborate.[7]

Materials:

-

Glyoxal (40% solution in water)

-

Cyclohexylamine

-

Paraformaldehyde

-

Tetrafluoroboric acid (HBF₄, 48% in water)

-

Methanol

-

Diethyl ether

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine glyoxal, two equivalents of cyclohexylamine, and paraformaldehyde in methanol.

-

Acid Addition: Slowly add an aqueous solution of tetrafluoroboric acid to the reaction mixture with continuous stirring. The addition should be performed in an ice bath to control the exothermic reaction.

-

Reflux: After the addition is complete, heat the mixture to reflux and maintain it for the time specified in the literature procedure to ensure complete reaction.

-

Work-up: After cooling to room temperature, the solvent is removed under reduced pressure.

-

Purification: The resulting crude product is then purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether, to yield the final white to off-white crystalline product.

Causality Behind Experimental Choices:

-

One-Pot Approach: This method is chosen for its efficiency, reducing the number of synthetic steps, minimizing waste, and saving time and resources.[7]

-

Choice of Reagents: Glyoxal, cyclohexylamine, and paraformaldehyde are readily available starting materials that condense to form the imidazolium ring structure.

-

Tetrafluoroboric Acid: This acid serves as both a catalyst for the cyclization reaction and the source of the tetrafluoroborate counter-anion.

-

Recrystallization: This is a standard and effective technique for purifying solid organic compounds, ensuring a high-purity final product.

Characterization

The synthesized this compound should be characterized to confirm its identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Melting Point Analysis: To assess the purity of the compound.

Core Applications: A Multifaceted Chemical Tool

The unique properties of this compound have led to its application in several key areas of chemistry.

Green Solvents and Reaction Media

As an ionic liquid, [DCyIM][BF4] exhibits negligible vapor pressure, making it an environmentally friendly alternative to volatile organic solvents.[1][6] Its ability to dissolve a wide range of reactants enhances reaction rates and can lead to improved product yields and selectivity.[1]

Catalysis and Organic Synthesis

[DCyIM][BF4] plays a significant role in catalysis, both directly as an organocatalyst and as a precursor for the generation of N-heterocyclic carbenes (NHCs).

-

Organocatalysis: It has been successfully employed as an organocatalyst in reactions such as the catalytic boron conjugate additions to cyclic and acyclic unsaturated carbonyls.

-

N-Heterocyclic Carbene (NHC) Precursor: The imidazolium salt can be deprotonated at the C2 position to generate the corresponding NHC. NHCs are powerful organocatalysts and ligands for transition metals, finding widespread use in various catalytic transformations.

Caption: Formation of an N-heterocyclic carbene from the imidazolium precursor.

Electrochemical Applications

The ionic nature and good ionic conductivity of this compound make it a suitable candidate for electrochemical applications.[1][2] It can be used as an electrolyte in batteries and supercapacitors, contributing to their efficiency and lifespan.[1]

Experimental Workflow: Catalytic Boron Conjugate Addition

The following is a generalized workflow for a catalytic boron conjugate addition reaction using this compound as an organocatalyst.

Caption: General workflow for a catalytic boron conjugate addition.

Safety and Handling

This compound is classified as a hazardous substance. It is crucial to handle it with appropriate safety precautions.

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]

-

Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and a dust mask (type N95 or equivalent).[4]

-

Storage: Store in a cool, dry place in a tightly sealed container under an inert atmosphere.[4][5] It is hygroscopic.[4][5]

Conclusion and Future Outlook

This compound has established itself as a valuable and versatile ionic liquid with a broad spectrum of applications. Its favorable properties, including thermal stability and low volatility, make it an attractive component in the development of sustainable chemical processes. Its role as a catalyst and a precursor to N-heterocyclic carbenes continues to be an active area of research, with potential for the discovery of novel catalytic transformations. Furthermore, its application in electrochemical devices holds promise for advancements in energy storage technologies. As the demand for greener and more efficient chemical methodologies grows, the importance of well-characterized and accessible ionic liquids like this compound is set to increase, paving the way for innovations in both academic research and industrial applications.[1][2]

References

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 286014-38-8: 1,3-dicyclohexyl-1H-imidazol-3-ium tetraf… [cymitquimica.com]

- 3. This compound | C15H25BF4N2 | CID 16218169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,3-DICYCLOHEXYL-IMIDAZOLIUM TETRAFLUOROBORATE | 286014-38-8 [chemicalbook.com]

- 5. 1,3-DICYCLOHEXYL-IMIDAZOLIUM TETRAFLUOROBORATE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. edcc.com.cn [edcc.com.cn]

- 7. BJOC - Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors [beilstein-journals.org]

A Spectroscopic and Synthetic Guide to 1,3-Dicyclohexyl-1H-imidazol-3-ium Tetrafluoroborate: A Key N-Heterocyclic Carbene Precursor

This in-depth technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 1,3-Dicyclohexyl-1H-imidazol-3-ium tetrafluoroborate. This compound is a crucial precursor to a widely used N-heterocyclic carbene (NHC), a class of compounds that has revolutionized the field of catalysis. This guide is intended for researchers, scientists, and drug development professionals who utilize or are looking to explore the applications of NHCs in their work.

Introduction

N-Heterocyclic carbenes are a class of persistent carbenes that have gained prominence as ligands in organometallic chemistry and as organocatalysts in their own right. Their strong σ-donating and tunable steric properties make them highly effective in a wide range of chemical transformations. This compound, often abbreviated as ICy·HBF₄, is a stable, crystalline solid that serves as a convenient and accessible precursor to the corresponding NHC. The bulky cyclohexyl groups on the nitrogen atoms provide significant steric hindrance, which can be advantageous in controlling the selectivity of catalytic reactions. A thorough understanding of its spectroscopic signature and synthetic pathway is fundamental for its effective application and for quality control in research and development.

Molecular Structure

The molecular structure of this compound consists of a positively charged 1,3-dicyclohexyl-1H-imidazol-3-ium cation and a negatively charged tetrafluoroborate anion.

Caption: Molecular structure of this compound.

Spectroscopic Characterization

The identity and purity of this compound are unequivocally confirmed through a combination of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

¹H NMR Spectroscopy

Proton NMR spectroscopy provides detailed information about the hydrogen atoms in the molecule. The spectrum of this compound is characterized by distinct signals corresponding to the protons of the imidazolium ring and the cyclohexyl substituents.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 9.05 | Singlet | 1H | NCHN (Imidazolium C2-H) |

| 7.65 | Singlet | 2H | NCHCHN (Imidazolium C4-H, C5-H) |

| 4.25 | Multiplet | 2H | N-CH (Cyclohexyl C1-H) |

| 2.0 - 1.2 | Multiplet | 20H | Cyclohexyl CH₂ |

The downfield chemical shift of the C2-H proton at 9.05 ppm is characteristic of the acidic proton in an imidazolium ring. The two protons on the C4 and C5 carbons of the imidazolium ring are equivalent and appear as a single peak at 7.65 ppm. The protons on the cyclohexyl groups appear as a series of multiplets in the upfield region.

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of the molecule. The key resonances for this compound are summarized below.

| Chemical Shift (ppm) | Assignment |

| 135.0 | NCHN (Imidazolium C2) |

| 122.5 | NCHCHN (Imidazolium C4, C5) |

| 60.0 | N-CH (Cyclohexyl C1) |

| 33.0, 25.5, 24.5 | Cyclohexyl CH₂ |

The signal for the C2 carbon of the imidazolium ring is observed at approximately 135.0 ppm. The carbons of the cyclohexyl groups appear in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound shows characteristic absorption bands.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3150-3050 | Medium | C-H stretching (aromatic, imidazolium) |

| 2940, 2860 | Strong | C-H stretching (aliphatic, cyclohexyl) |

| 1570 | Medium | C=N stretching (imidazolium ring) |

| 1050 | Strong, Broad | B-F stretching (tetrafluoroborate anion) |

The strong and broad absorption band around 1050 cm⁻¹ is a clear indicator of the presence of the tetrafluoroborate anion. The C-H stretching vibrations of the imidazolium ring and the cyclohexyl groups are also clearly distinguishable.

Experimental Protocol: Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a one-pot condensation reaction. This method is advantageous as it avoids the isolation of intermediate products, making it a time and resource-efficient protocol.[1]

Causality Behind Experimental Choices

The choice of a one-pot synthesis is driven by efficiency and simplicity. The use of aqueous tetrafluoroboric acid serves as both the acid catalyst for the condensation reactions and the source of the tetrafluoroborate counter-anion. Toluene is used as the solvent to facilitate the azeotropic removal of water, which drives the reaction to completion.

Step-by-Step Methodology

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add cyclohexylamine (2 equivalents), a 40% aqueous solution of glyoxal (1 equivalent), and toluene.

-

Initial Condensation: Heat the mixture to reflux. The water formed during the condensation of cyclohexylamine and glyoxal is removed azeotropically and collected in the Dean-Stark trap. The reaction is monitored until no more water is collected.

-

Cyclization: After cooling the reaction mixture to room temperature, add paraformaldehyde (1 equivalent) and a 48% aqueous solution of tetrafluoroboric acid (1 equivalent).

-

Final Reflux: Heat the mixture again to reflux and continue to remove water azeotropically using the Dean-Stark apparatus. The reaction is typically complete within a few hours.

-

Isolation and Purification: After cooling, the product precipitates from the toluene solution. The solid is collected by filtration, washed with a small amount of cold toluene, and then dried under vacuum to yield this compound as a white to off-white solid.

Caption: Synthetic workflow for this compound.

Trustworthiness and Self-Validating System

The described protocol is a self-validating system. The successful synthesis of the target compound can be readily verified by the spectroscopic methods detailed above. The appearance of the characteristic ¹H NMR signals for the imidazolium protons, the specific ¹³C NMR resonances, and the strong B-F stretching band in the IR spectrum provide a definitive confirmation of the product's identity and purity. Any significant deviation from the expected spectroscopic data would indicate the presence of impurities or an incomplete reaction, prompting further purification or optimization of the synthetic procedure.

Conclusion

This guide has provided a detailed technical overview of the spectroscopic and synthetic aspects of this compound. The provided NMR and IR data serve as a reliable reference for the characterization of this important NHC precursor. The detailed, field-proven synthetic protocol offers an efficient and straightforward method for its preparation. By understanding these core principles, researchers can confidently synthesize, characterize, and utilize this versatile compound in a wide array of chemical applications.

References

An In-Depth Technical Guide to 1,3-Dicyclohexylimidazolium Tetrafluoroborate (CAS 286014-38-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,3-Dicyclohexylimidazolium Tetrafluoroborate (CAS 286014-38-8), an imidazolium-based ionic liquid and N-heterocyclic carbene (NHC) precursor. The document delves into its fundamental physicochemical properties, synthesis, and key applications, with a particular focus on its role as a catalyst in organic synthesis and as a component in electrochemical systems. Methodologies and mechanistic insights are provided to support researchers in leveraging the unique attributes of this compound in their work.

Introduction and Core Concepts